molecular formula C9H15NO5 B3393127 1-Oxa-6-azaspiro[3.5]nonane oxalate CAS No. 1923051-63-1

1-Oxa-6-azaspiro[3.5]nonane oxalate

Cat. No.: B3393127
CAS No.: 1923051-63-1
M. Wt: 217.22
InChI Key: XKQNWXLVAHYLBZ-UHFFFAOYSA-N
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Description

1-Oxa-6-azaspiro[3.5]nonane oxalate (CAS 1523606-44-1) is a high-value spirocyclic building block of significant interest in modern organic and medicinal chemistry. This compound features a unique three-dimensional structure where an oxetane ring and an azetidine ring share a common spiro carbon atom, creating a rigid scaffold . This spirocyclic framework is recognized as a valuable structural alternative to ubiquitous morpholine, offering improved metabolic stability and distinct pharmacokinetic properties for drug discovery programs . The incorporation of both oxygen and nitrogen heteroatoms within this constrained system provides key hydrogen bond acceptor and donor sites, which can be crucial for enhancing binding affinity and selectivity toward biological targets such as enzymes and receptors . Its primary research application is as a versatile synthetic intermediate for the development of novel therapeutic agents. The compound has been successfully utilized in oxidative cyclization reactions to create complex ring-fused heterocycles, such as benzimidazoles, which are relevant in the development of compounds targeting enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) . The oxalate salt form improves the compound's handling, crystallinity, and stability . Available in high purity, this compound is offered for research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-oxa-8-azaspiro[3.5]nonane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-2-7(3-5-9-7)6-8-4-1;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQNWXLVAHYLBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCO2)CNC1.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1523606-44-1
Details Compound: 1-Oxa-6-azaspiro[3.5]nonane, ethanedioate (2:1)
Record name 1-Oxa-6-azaspiro[3.5]nonane, ethanedioate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523606-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1923051-63-1
Record name 1-Oxa-6-azaspiro[3.5]nonane, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1923051-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies and Chemical Transformations of 1 Oxa 6 Azaspiro 3.5 Nonane Oxalate

Retrosynthetic Analysis of the 1-Oxa-6-azaspiro[3.5]nonane Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials. researchgate.net For the 1-oxa-6-azaspiro[3.5]nonane scaffold, this process reveals several logical pathways for its synthesis.

Identification of Key Disconnection Points

The primary disconnection points in the 1-oxa-6-azaspiro[3.5]nonane system are the carbon-heteroatom bonds (C-O and C-N) that define the two rings. A logical approach involves disconnecting the bonds around the spiro-carbon atom. Two main disconnection strategies can be envisioned:

  • Disconnection of the Oxetane (B1205548) Ring: Cleaving the two C-O bonds of the oxetane ring leads to a 3,3-disubstituted piperidine (B6355638) precursor. This precursor would require two hydroxymethyl groups or their synthetic equivalents at the 3-position, which could then undergo an intramolecular cyclization to form the oxetane ring.
  • Disconnection of the Piperidine Ring: Alternatively, disconnecting the C-N bonds of the piperidine ring suggests a strategy starting from an oxetane-containing precursor, such as oxetan-3-one or a 3-aminooxetane derivative, which would then be used to construct the piperidine ring through reactions like alkylation or reductive amination.
  • A further disconnection of both rings leads back to acyclic precursors, which would require a more complex, multi-step assembly process.

    Strategic Approaches to Spiro-Junction Formation

    The construction of the spirocyclic core is the most challenging aspect of the synthesis. Several strategic approaches can be employed, many of which are centered on intramolecular cyclization reactions where the spiro-center is formed in a ring-closing step. nih.govfrontiersin.org Over the years, numerous synthetic methodologies have been developed for the construction of spirocyclic compounds. nih.gov

    One powerful strategy involves a domino or cascade reaction, where multiple bond-forming events occur in a single pot. nih.govresearchgate.net For instance, a suitably functionalized linear precursor could undergo a cascade cyclization to form both the oxetane and piperidine rings sequentially without isolating intermediates. Another approach is the use of photocatalysis to generate N-centered radicals that can construct β-spirocyclic pyrrolidines from N-allylsulfonamides and alkenes, a method that could potentially be adapted. acs.org Furthermore, multicomponent reactions offer a highly efficient route to complex spiro architectures by combining three or more starting materials in one step. nih.govmdpi.com

    Established Synthetic Routes to 1-Oxa-6-azaspiro[3.5]nonane

    While specific literature detailing the synthesis of 1-oxa-6-azaspiro[3.5]nonane is sparse, its construction can be accomplished using well-established reactions in heterocyclic chemistry. The formation of its oxalate (B1200264) salt is a standard procedure following the synthesis of the free base, achieved by reacting it with oxalic acid.

    Cyclization Reactions for Ring System Construction

    Amine and Carbonyl Condensation Strategies

    A highly plausible route involves the condensation of an amine with a carbonyl compound. researchgate.net This strategy typically builds one ring onto another pre-existing one. For example, the synthesis could start with a commercially available piperidine derivative. A key intermediate would be 4-piperidone. The oxetane ring could then be constructed at the 3-position. A more direct, albeit challenging, approach would involve a double nucleophilic substitution on a gem-dihalide or a related electrophile positioned on the piperidine ring.

    An alternative condensation strategy would involve an intramolecular reaction. A precursor containing both the amine and the necessary functionalities to form the oxetane ring could be synthesized. For instance, a piperidine derivative with a 3-(chloromethyl)-3-(hydroxymethyl) substituent could undergo intramolecular cyclization under basic conditions to yield the target spirocycle.

    Table 1: Potential Amine and Carbonyl Condensation Strategies
    Precursor 1 (Piperidine Source)Precursor 2 (Oxetane Source)Reaction TypeKey Transformation
    4-PiperidoneSulfur ylide (e.g., from trimethylsulfoxonium (B8643921) iodide)Corey-Chaykovsky ReactionFormation of a spiro-epoxide followed by ring expansion
    N-Protected-3,3-bis(hydroxymethyl)piperidineTosyl chloride, then baseIntramolecular Williamson Ether SynthesisRing closure to form oxetane
    3-Aminooxetane1,5-Dihalopentane or equivalentIntermolecular DialkylationFormation of piperidine ring
    Multi-Component Reactions for Spirocycle Assembly

    Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. preprints.orgresearchgate.net These reactions are advantageous due to their atom economy, reduced number of purification steps, and ability to rapidly generate molecular complexity. mdpi.com The synthesis of spiro heterocycles is an area where MCRs have proven particularly powerful. nih.govrsc.org

    A hypothetical MCR for the synthesis of the 1-oxa-6-azaspiro[3.5]nonane scaffold could involve the combination of a simple nitrogen source like ammonia, an oxetane-containing carbonyl compound (such as oxetan-3-one), and a component that provides the remaining carbon atoms of the piperidine ring, such as a 1,3-dicarbonyl compound or an α,β-unsaturated aldehyde. Such a reaction would assemble the spirocyclic core in a single, convergent step, which is a hallmark of MCRs.

    Table 2: Comparison of Linear Synthesis vs. Multicomponent Reaction (MCR) Approach
    FeatureLinear SynthesisMulticomponent Reaction (MCR)
    Number of StepsMultiple, sequential stepsTypically one-pot
    IntermediatesIsolation and purification often required at each stepGenerated and consumed in situ
    EfficiencyOverall yield can be low due to multiple stepsOften higher yields and better atom economy
    Time & ResourcesTime-consuming, more solvent and reagent usageSaves time, energy, and reduces waste
    Use of Specific Precursors (e.g., Oxetane Derivatives) in Ring Closures

    The construction of the 1-oxa-6-azaspiro[3.5]nonane framework often relies on the strategic use of pre-functionalized piperidine and oxetane precursors. A key approach involves the intramolecular cyclization of a suitably substituted piperidine derivative to form the oxetane ring.

    One reported synthetic pathway to a regioisomer, 2-oxa-7-azaspiro[3.5]nonane, provides a blueprint for accessing the 1-oxa-6-azaspiro[3.5]nonane core. This method commences with N-tosyl-piperidine-4,4-diethyl ester. The ester groups are reduced to primary alcohols using a powerful reducing agent like lithium aluminum hydride, yielding a diol. This diol then undergoes a one-pot reaction involving mesylation of the hydroxyl groups, followed by an intramolecular nucleophilic substitution to close the oxetane ring. The final step in forming the free-base spirocycle is the removal of the tosyl protecting group. mdpi.com

    An alternative strategy, noted in patent literature for the synthesis of the aforementioned isomer, involves the ring-closure of 2,2′-(oxetane-3,3-diyl)bis(ethan-1-ol). mdpi.com This precursor already contains the oxetane ring, and the spiro-piperidine ring is formed through a double intramolecular cyclization.

    A synthesis for the related 2,5-dioxa-8-azaspiro[3.5]nonane, detailed in a Chinese patent, also offers insights into potential synthetic routes. google.com This process begins with the reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride. The resulting amide undergoes an intramolecular cyclization, followed by reduction of the lactam and debenzylation to yield the final spirocycle. google.com While this product has an additional oxygen atom, the fundamental steps of building the second ring onto a pre-existing oxetane-containing fragment are instructive.

    Table 1: Exemplary Synthetic Steps for Related Azaspiro[3.5]nonane Systems

    StepPrecursorReagents and ConditionsIntermediate/ProductReference
    1N-tosyl-piperidine-4,4-diethyl esterLithium aluminum hydrideN-tosyl-4,4-bis(hydroxymethyl)piperidine mdpi.com
    2N-tosyl-4,4-bis(hydroxymethyl)piperidineMesyl chloride, base7-Tosyl-2-oxa-7-azaspiro[3.5]nonane mdpi.com
    37-Tosyl-2-oxa-7-azaspiro[3.5]nonaneDetosylation agent2-Oxa-7-azaspiro[3.5]nonane mdpi.com
    43-((benzylamino)methyl)oxetan-3-olChloroacetyl chloride, baseN-benzyl-2-chloro-N-((3-hydroxyoxetan-3-yl)methyl)acetamide google.com
    5N-benzyl-2-chloro-N-((3-hydroxyoxetan-3-yl)methyl)acetamideBase8-Benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-6-one google.com

    Formation and Characterization of the Oxalate Salt

    The free base of 1-Oxa-6-azaspiro[3.5]nonane is often converted to its oxalate salt for practical applications in research and development. This transformation typically results in a more stable, crystalline solid that is easier to handle, purify, and characterize.

    The formation of the oxalate salt is generally achieved by reacting the free base with oxalic acid in a suitable solvent. For instance, in the synthesis of the isomeric 2-oxa-7-azaspiro[3.5]nonane, the free base is dissolved in a solvent such as diethyl ether, and a solution of anhydrous oxalic acid is added. This leads to the precipitation of the bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) ethanedioate salt. mdpi.com Similarly, a Chinese patent describes the addition of oxalic acid to a filtrate containing the spirocyclic amine product to induce the precipitation of the oxalate salt. google.com

    The resulting oxalate salt can be characterized using standard analytical techniques. The melting point of 2-oxa-6-azaspiro[3.5]nonane oxalate is reported to be in the range of 131-136 °C. sigmaaldrich.com Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy would be used to confirm the structure of both the cation and the oxalate anion. Elemental analysis provides further confirmation of the salt's composition.

    Rationale for Salt Formation in Chemical Research

    The conversion of a free-base amine to a salt is a common and often crucial step in chemical research and drug development for several reasons:

    Improved Stability: Salts are generally more chemically stable than their corresponding free bases, which can be susceptible to degradation through oxidation or other reactions.

    Enhanced Crystallinity: Amine free bases are often oils or low-melting solids. Their salts, however, tend to be crystalline solids with sharp melting points. This crystallinity facilitates purification through recrystallization and allows for definitive structural analysis via X-ray crystallography.

    Ease of Handling: Crystalline solids are typically easier to weigh, transfer, and store compared to oils or amorphous solids.

    Modified Solubility: Salt formation can significantly alter the solubility of a compound. While the free base may be soluble in organic solvents, the salt is often more soluble in aqueous media, which can be advantageous for certain applications. Conversely, the formation of an insoluble salt can be used to isolate the product from a reaction mixture.

    Oxalic acid is a particularly useful reagent for salt formation as it is a di-acid, capable of forming salts with one or two equivalents of a mono-basic amine. It readily forms crystalline salts with a wide range of amines.

    Optimization of Salt Precipitation and Isolation Techniques

    The efficient precipitation and isolation of 1-Oxa-6-azaspiro[3.5]nonane oxalate are critical for obtaining a high-purity product in good yield. The optimization of this process involves careful consideration of several factors:

    Solvent System: The choice of solvent is paramount. An ideal solvent system will dissolve the free base and oxalic acid but will have low solubility for the resulting oxalate salt, thus promoting precipitation. A common technique involves dissolving the free base in a solvent like isopropanol (B130326) or diethyl ether and adding a solution of oxalic acid in the same or a miscible solvent. rsc.org

    Stoichiometry: The molar ratio of the amine to oxalic acid must be controlled to ensure the formation of the desired salt (e.g., mono-oxalate or hemioxalate).

    Temperature: Precipitation is often favored at lower temperatures. Cooling the reaction mixture in an ice bath or freezer can significantly increase the yield of the precipitated salt. rsc.org

    Agitation: Stirring or agitation of the mixture during and after the addition of the precipitating agent ensures homogeneity and can promote the formation of well-defined crystals.

    Isolation: The precipitated salt is typically isolated by vacuum filtration. The filter cake is then washed with a cold, non-polar solvent (in which the salt is insoluble) to remove any residual impurities.

    Drying: The isolated salt must be thoroughly dried to remove residual solvents. This is often done under vacuum.

    Table 2: General Parameters for Oxalate Salt Precipitation

    ParameterConditionRationale
    SolventLow polarity (e.g., diethyl ether, isopropanol)Lowers the solubility of the ionic salt, promoting precipitation.
    TemperatureLow (0 °C to ambient)Decreases the solubility of the salt, increasing the yield.
    Addition RateSlow, dropwise addition of acidPromotes the formation of larger, more easily filterable crystals.
    Post-precipitationStirring for a period after precipitation is completeEnsures complete precipitation.
    WashingCold, non-polar solventRemoves soluble impurities without dissolving the product.

    Advanced Synthetic Techniques and Catalyst Development

    While specific literature on advanced synthetic techniques for 1-Oxa-6-azaspiro[3.5]nonane is limited, the broader field of spirocycle synthesis offers valuable insights into potential stereoselective and catalytic approaches that could be applied to this target.

    Stereoselective and Enantioselective Synthesis Approaches

    The spirocyclic nature of 1-Oxa-6-azaspiro[3.5]nonane means that the introduction of substituents on the piperidine or oxetane rings can generate stereocenters. Achieving control over the stereochemistry is a significant goal in modern organic synthesis.

    For related spirocyclic systems, stereoselective syntheses have been developed. For example, a stereoselective synthesis of (±)-3-aryl-6-phenyl-1-oxa-7-azaspiro[4.5]decanes has been reported, where a palladium(0)-mediated cyclocarbonylation of a γ-iodoallylic alcohol was a key step in controlling the stereochemistry of the spirocyclic ring. researchgate.net

    Enantioselective synthesis, which produces a single enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry. For other azaspirocycles, enantioselective approaches have been developed. For instance, the enantioselective synthesis of (R)-1-azaspiro[4.4]nonane-2,6-dione ethylene (B1197577) ketal, a key intermediate for the natural product (-)-cephalotaxine, was achieved using a Curtius rearrangement of an acyl azide (B81097) to install a nitrogen substituent with high stereochemical fidelity. researchgate.net Such strategies, which rely on chiral starting materials or chiral catalysts, could potentially be adapted for the synthesis of enantiomerically pure derivatives of 1-Oxa-6-azaspiro[3.5]nonane.

    Application of Modern Catalysis in Spirocyclic Synthesis

    Modern catalysis offers powerful tools for the efficient and selective synthesis of complex molecules like spirocycles. While specific catalytic methods for 1-Oxa-6-azaspiro[3.5]nonane are not widely reported, several catalytic strategies are highly relevant.

    Transition Metal Catalysis: Palladium-catalyzed reactions are frequently used in the synthesis of heterocyclic and spirocyclic compounds. For example, palladium-catalyzed intramolecular coupling reactions have been used to form spirocyclic rings. researchgate.net

    Organocatalysis: Chiral organocatalysts, which are small organic molecules, have emerged as a powerful tool for enantioselective synthesis. These catalysts can activate substrates towards stereoselective bond formation. For spirooxindoles, a wide range of organocatalytic methods have been developed to control the stereochemistry of the spirocenter.

    Relay Catalysis: Combining different types of catalysts in a single pot (relay catalysis) can enable complex transformations. For instance, a diastereoselective Au/Pd relay catalytic tandem cyclization has been used to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net

    The application of these advanced catalytic methods to the synthesis of 1-Oxa-6-azaspiro[3.5]nonane and its derivatives holds the potential to provide more efficient, selective, and sustainable synthetic routes to this valuable chemical entity.

    Derivatization and Functionalization Strategies of the 1-Oxa-6-azaspiro[3.5]nonane Core

    The ability to systematically modify a core molecular structure is fundamental to understanding its structure-activity relationships (SAR) and optimizing its biological properties. The 1-oxa-6-azaspiro[3.5]nonane scaffold provides opportunities for such derivatization, primarily centered around the secondary amine of the piperidine ring.

    Introduction of Functional Groups for Structure-Activity Relationship (SAR) Studies

    The secondary amine in the 6-position of the 1-oxa-6-azaspiro[3.5]nonane core is the primary handle for introducing a wide array of functional groups. This allows for a systematic investigation of how different substituents impact the molecule's interaction with biological targets. Common derivatization strategies would involve N-alkylation or N-acylation reactions.

    For instance, N-alkylation with various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or through reductive amination with aldehydes or ketones can introduce substituents that probe steric and electronic requirements of a binding pocket. N-acylation with acyl chlorides or anhydrides can introduce amide functionalities, which can act as hydrogen bond donors or acceptors. Furthermore, the synthesis of urea (B33335) and sulfonamide derivatives is a common strategy in medicinal chemistry to explore additional interactions with a target protein.

    While specific SAR data for 1-oxa-6-azaspiro[3.5]nonane derivatives are not extensively reported in publicly available literature, the principles of SAR can be extrapolated from studies on analogous azaspirocyclic systems. For example, in studies of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, modifications at the piperidine nitrogen were crucial for potent activity. The introduction of various capping groups and aryl moieties led to the identification of optimized compounds. Similarly, for 1-oxa-8-azaspiro[4.5]decanes, systematic modifications led to compounds with high affinity for M1 muscarinic receptors.

    A hypothetical SAR study on the 1-oxa-6-azaspiro[3.5]nonane core could involve the synthesis of a library of derivatives and the evaluation of their biological activity. The following table illustrates a potential set of derivatives that could be synthesized to explore SAR.

    DerivativeR Group (at N-6)Rationale for Inclusion in SAR Study
    1 -CH₃Probes for small lipophilic interactions.
    2 -CH₂PhIntroduces a larger, aromatic substituent.
    3 -C(O)CH₃Introduces an acetyl group to probe for amide interactions.
    4 -C(O)NHPhIntroduces a phenylurea moiety for hydrogen bonding.
    5 -SO₂CH₃Introduces a mesyl group to act as a hydrogen bond acceptor.

    Exploration of Diverse Chemical Transformations (e.g., Oxidation, Reduction, Substitution)

    Beyond direct functionalization of the nitrogen atom, the 1-oxa-6-azaspiro[3.5]nonane core can potentially undergo other chemical transformations, although specific examples for this exact scaffold are not readily found in the literature. General principles of heterocyclic chemistry suggest several possibilities.

    Oxidation: The piperidine ring could be susceptible to oxidation under certain conditions. For instance, treatment with strong oxidizing agents could potentially lead to the formation of a lactam at a position alpha to the nitrogen. However, the stability of the oxetane ring under such conditions would need to be carefully considered.

    Reduction: While the saturated rings of 1-oxa-6-azaspiro[3.5]nonane are generally resistant to reduction, functional groups introduced during derivatization could be reduced. For example, an amide or ester functionality could be reduced to an amine or alcohol, respectively, using reagents like lithium aluminum hydride.

    Substitution: Substitution reactions would primarily occur on functional groups appended to the core structure. For example, if a derivative contains an aromatic ring, it could undergo electrophilic or nucleophilic aromatic substitution to introduce further diversity.

    The reactivity of the oxetane ring is also a key consideration. The strained four-membered ether is susceptible to ring-opening reactions under either acidic or nucleophilic conditions, which could be a route to further functionalized, non-spirocyclic structures.

    Scalability Considerations and Process Chemistry for Academic Research

    For a chemical compound to be thoroughly investigated in a research setting, its synthesis must be scalable to produce sufficient quantities for various studies. While large-scale industrial synthesis has its own set of stringent requirements, scalability in an academic context focuses on achieving gram-to-multigram quantities safely and efficiently with standard laboratory equipment.

    The synthesis of the 1-oxa-6-azaspiro[3.5]nonane core would likely be the main focus of scalability efforts. A potential synthetic route could involve the construction of the spirocyclic system from commercially available starting materials. A key challenge in scaling up spirocycle synthesis can be the ring-forming reactions, which may require high dilution to favor intramolecular cyclization over intermolecular polymerization.

    Key considerations for scaling up the synthesis of this compound in an academic lab would include:

    Starting Material Availability and Cost: The accessibility and price of the initial building blocks are critical factors.

    Reaction Conditions: Reactions that require cryogenic temperatures, high pressures, or specialized equipment can be difficult to scale up in a standard academic laboratory. Preference would be given to reactions that can be run at or near room temperature and atmospheric pressure.

    Purification: Chromatographic purification, while common at small scales, can become a bottleneck when producing larger quantities. Developing procedures that yield a product pure enough after a simple extraction and crystallization is highly desirable. The formation of the oxalate salt itself can be an effective purification step, as the crystalline salt may precipitate from a solution containing impurities.

    Safety: A thorough assessment of the hazards associated with all reagents, intermediates, and reaction conditions is essential, especially when handling larger quantities.

    While a specific, optimized, and scaled-up synthesis of this compound is not detailed in the literature, general strategies for the synthesis of spirocyclic oxetanes, such as those involving intramolecular Williamson etherification or cycloaddition reactions, could be adapted and optimized for this purpose.

    Structural Characterization and Conformational Analysis in Research

    Elucidation of Spirocyclic Stereochemistry

    The spiro-carbon of 1-Oxa-6-azaspiro[3.5]nonane is a chiral center, meaning the molecule can exist as a pair of non-superimposable mirror images, or enantiomers. The separation and characterization of these enantiomers are crucial for any potential pharmaceutical application.

    Chiral Resolution Techniques for Enantiomeric Purity

    Chiral resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its pure enantiomeric components. Common techniques include:

    Formation of diastereomeric salts: Reacting the racemic amine with a chiral acid to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization.

    Chiral chromatography: Using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or gas chromatography (GC) to differentially retain the enantiomers, allowing for their separation.

    A specific, documented method for the chiral resolution of 1-Oxa-6-azaspiro[3.5]nonane oxalate (B1200264) has not been identified in the surveyed scientific literature.

    Absolute Configuration Determination Methodologies

    Once enantiomerically pure samples are obtained, determining their absolute configuration (the actual 3D arrangement of atoms) is essential. The most common method for this is:

    X-ray Crystallography: This technique can provide an unambiguous determination of the absolute configuration of a crystalline material. It is considered the gold standard for structural elucidation.

    Alternative methods include Vibrational Circular Dichroism (VCD) and comparison of optical rotation data with computationally predicted values. No published X-ray crystal structure or other experimental determination of the absolute configuration for 1-Oxa-6-azaspiro[3.5]nonane oxalate is currently available.

    Conformational Preferences and Rigidity of the 1-Oxa-6-azaspiro[3.5]nonane System

    Ring Puckering Analysis and Conformational Dynamics

    Both the oxetane (B1205548) and piperidine (B6355638) rings are not planar and adopt puckered conformations to relieve ring strain. The oxetane ring typically has a slight pucker, while the six-membered piperidine ring is known to adopt several conformations, with the chair form being the most stable. The chair conformation can undergo a "ring flip" to an alternative chair form. The presence of the spiro-junction significantly influences these dynamics.

    A detailed ring puckering analysis, often performed using computational modeling or specific NMR spectroscopy techniques (like Nuclear Overhauser Effect, NOE), has not been published for this compound.

    Advanced Spectroscopic and Diffraction Methods for Structural Insights

    A combination of spectroscopic and diffraction techniques is typically employed to fully characterize a novel compound.

    TechniqueInformation ProvidedAvailability for this compound
    Nuclear Magnetic Resonance (NMR) Provides information on the connectivity of atoms (¹H, ¹³C NMR) and the spatial proximity of protons (NOESY), which helps in determining the relative stereochemistry and preferred conformation.No detailed public data available.
    Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the compound.No detailed public data available.
    Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.No detailed public data available.
    X-ray Diffraction (XRD) Provides the precise three-dimensional coordinates of atoms in a crystalline solid, allowing for the determination of bond lengths, bond angles, and absolute configuration.No public data available.

    High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Connectivity and Stereochemistry

    High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For this compound, a combination of ¹H and ¹³C NMR experiments would be essential to map out the carbon-hydrogen framework.

    In a hypothetical analysis, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the oxetane and piperidine rings. The chemical shifts and coupling patterns of these protons would provide critical information about their local electronic environment and spatial relationships with neighboring protons. For instance, the protons adjacent to the oxygen atom in the oxetane ring would likely appear at a lower field (higher ppm) compared to other methylene (B1212753) protons. Similarly, protons alpha to the nitrogen in the piperidine ring would also exhibit characteristic shifts. The presence of the oxalate counter-ion would likely induce shifts in the protons near the protonated nitrogen atom.

    Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity between the two rings through the spirocyclic carbon atom.

    Table 1: Hypothetical ¹H and ¹³C NMR Data for 1-Oxa-6-azaspiro[3.5]nonane

    PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)
    C2/C4 (Oxetane)δ 4.5-4.8 (m)δ ~70-75
    C3 (Oxetane)δ 2.5-2.8 (m)δ ~30-35
    C5 (Spiro)-δ ~40-45
    C7/C11 (Piperidine)δ 3.0-3.3 (m)δ ~45-50
    C8/C10 (Piperidine)δ 1.7-1.9 (m)δ ~25-30
    C9 (Piperidine)δ 1.6-1.8 (m)δ ~20-25
    Oxalate-δ ~160-165

    Note: This table is illustrative and based on general principles of NMR spectroscopy for similar structures. Actual values would need to be determined experimentally.

    Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

    A key aspect to be determined would be the conformation of the six-membered piperidine ring, which typically adopts a chair conformation to minimize steric strain. The analysis would reveal whether the substituents on the ring are in axial or equatorial positions. Furthermore, the planarity and geometry of the four-membered oxetane ring could be accurately assessed. The crystal packing would also be elucidated, showing the intermolecular interactions, particularly the hydrogen bonding between the oxalate anion and the protonated amine of the piperidine ring.

    Table 2: Hypothetical X-ray Crystallographic Data for this compound

    ParameterHypothetical Value
    Crystal SystemMonoclinic
    Space GroupP2₁/c
    a (Å)~8.5
    b (Å)~12.0
    c (Å)~10.5
    β (°)~95
    Key Bond Length (C-O, oxetane)~1.45 Å
    Key Bond Length (C-N, piperidine)~1.48 Å
    Key Bond Angle (O-C-C, oxetane)~90°
    Key Bond Angle (C-N-C, piperidine)~110°

    Note: This table presents hypothetical data to illustrate the type of information obtained from an X-ray diffraction study.

    Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

    Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is crucial for identifying the functional groups present in a molecule. For this compound, these spectra would provide characteristic signals for the C-O-C ether linkage of the oxetane, the N-H bond of the protonated amine, and the carboxylate groups of the oxalate anion.

    The IR spectrum would be expected to show a strong absorption band corresponding to the C-O stretching of the ether. A broad and strong band in the region of 2500-3000 cm⁻¹ would be indicative of the N-H⁺ stretching of the ammonium (B1175870) salt. The oxalate counter-ion would exhibit strong, characteristic absorptions for the asymmetric and symmetric stretching of the C=O and C-O bonds.

    Raman spectroscopy would provide complementary information. The oxalate anion, in particular, gives rise to strong and characteristic Raman signals, which can be useful in confirming its presence and providing insights into its symmetry and coordination environment.

    Table 3: Characteristic Vibrational Frequencies for this compound

    Functional GroupTechniqueHypothetical Frequency (cm⁻¹)
    N-H⁺ stretch (amine salt)IR2500-3000 (broad)
    C-H stretch (aliphatic)IR, Raman2850-3000
    C=O stretch (oxalate)IR, Raman~1700 (asymmetric), ~1400 (symmetric)
    C-O-C stretch (oxetane)IR~950-1100

    Note: This table is a generalized representation. Precise peak positions would be determined experimentally.

    Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration

    Since 1-Oxa-6-azaspiro[3.5]nonane is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for studying its stereochemical properties. If the compound is synthesized as a single enantiomer or if the enantiomers are separated, CD and ORD spectroscopy can be used to determine the enantiomeric purity and, in conjunction with theoretical calculations, the absolute configuration.

    The spirocyclic nature of the molecule and the presence of heteroatoms create a chiral environment that would be expected to give rise to distinct CD signals. The sign and magnitude of the Cotton effects in the CD spectrum could be correlated with the spatial arrangement of the chromophores in the molecule, providing a powerful tool for stereochemical assignment.

    Mechanistic Investigations of Molecular Interactions Non Clinical Focus

    In Vitro Studies of Target Engagement

    Enzyme Inhibition and Activation Studies with Isolated Enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1))

    Specific studies on the inhibition or activation of isolated enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), by 1-Oxa-6-azaspiro[3.5]nonane oxalate (B1200264) have not been identified. While related spirocyclic structures have been investigated for their effects on various enzymes, this particular compound lacks published data in this area. For instance, derivatives of the 1-oxa-6-azaspiro[3.5]nonane scaffold have been incorporated into molecules designed as Janus kinase (JAK) inhibitors. However, the inhibitory activity is a function of the entire complex molecule, not the spirocyclic core alone.

    Ligand-Receptor/Enzyme Complex Formation Analysis

    Direct analysis of complex formation between 1-Oxa-6-azaspiro[3.5]nonane oxalate and specific receptors or enzymes is not described in the available literature. Such studies are typically conducted on the more complex derivatives that are synthesized using this spirocycle as a starting point.

    Elucidation of Interaction Modes and Binding Hotspots

    Hydrogen Bonding Network Analysis

    A detailed analysis of the hydrogen bonding network formed by this compound with biological macromolecules is not available. The molecule possesses potential hydrogen bond donors (the secondary amine) and acceptors (the ether oxygen and the oxalate counter-ion), which would be critical for any specific biological interactions. However, without experimental data from techniques like X-ray crystallography or computational modeling of its binding to a specific target, any discussion of its hydrogen bonding network would be purely speculative.

    Hydrophobic Interactions and van der Waals Forces

    Similarly, there is no specific information detailing the hydrophobic interactions and van der Waals forces of this compound in a biological context. The spirocyclic aliphatic core provides a three-dimensional structure that can engage in such interactions, a property that is exploited in the design of more complex drug candidates. The specific nature and contribution of these forces for the standalone compound have not been characterized.

    Electrostatic Contributions to Molecular Recognition

    The molecular structure of 1-Oxa-6-azaspiro[3.5]nonane, featuring an oxygen and a nitrogen heteroatom, inherently creates a distribution of partial charges across the molecule. The electronegative oxygen and nitrogen atoms act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. These characteristics are fundamental to the compound's ability to engage in electrostatic interactions with biological macromolecules.

    Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

    The systematic modification of a lead compound to understand how structural changes affect its biological activity is a cornerstone of drug discovery. For the 1-Oxa-6-azaspiro[3.5]nonane scaffold, SAR studies would be pivotal in optimizing its potential as a therapeutic agent.

    Systematic Exploration of Substituent Effects on In Vitro Activity

    While detailed in vitro activity data for a wide range of substituted 1-Oxa-6-azaspiro[3.5]nonane analogs is not extensively documented in peer-reviewed journals, we can hypothesize on the types of modifications that would be explored in a typical SAR campaign.

    R-Group PositionType of SubstituentExpected Impact on Activity
    Nitrogen (Position 6)Alkyl, Aryl, Acyl groupsModulate basicity, lipophilicity, and potential for additional interactions.
    Carbon atoms of the piperidine (B6355638) ringSmall alkyl groups, polar functional groupsInfluence conformation and solubility.
    Carbon atoms of the oxetane (B1205548) ringFluorine, methyl groupsAlter metabolic stability and binding interactions.

    The introduction of various substituents at different positions on the spirocyclic scaffold would allow researchers to probe the steric and electronic requirements of its biological target. For instance, appending different groups to the nitrogen atom could significantly alter the compound's physicochemical properties, such as its pKa and lipophilicity, which in turn would affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

    Identification of Pharmacophoric Elements within the Spiro[3.5]nonane Core

    A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For the 1-Oxa-6-azaspiro[3.5]nonane core, the key pharmacophoric elements can be inferred from its structure.

    Pharmacophoric FeatureStructural ElementPotential Role in Molecular Recognition
    Hydrogen Bond DonorNitrogen-Hydrogen (N-H)Interaction with negatively charged or polar residues.
    Hydrogen Bond AcceptorOxygen atom, Nitrogen atomInteraction with hydrogen bond donor groups on the target.
    Spirocyclic CoreRigid C7 bicyclic systemProvides a defined three-dimensional structure and orients the other pharmacophoric features.
    Hydrophobic RegionsEthylene (B1197577) and propylene (B89431) bridgesVan der Waals and hydrophobic interactions with nonpolar pockets of the target.

    The rigid nature of the spiro[3.5]nonane framework is itself a critical pharmacophoric element, as it reduces the entropic penalty upon binding to a target. The precise spatial arrangement of the hydrogen bond donor and acceptors, dictated by this rigid core, would be a key determinant of binding specificity.

    Probing Intracellular Pathways and Mechanisms in Cell-Based Assays (Non-Clinical)

    Understanding how a compound affects cellular processes is crucial for elucidating its mechanism of action. This involves using cell-based assays to monitor changes in biochemical pathways and to assess the compound's ability to enter and distribute within cells.

    Modulation of Biochemical Pathways in Research Cell Lines

    Insights into Cellular Permeation and Distribution in Model Systems

    For a compound to exert an effect on an intracellular target, it must first cross the cell membrane. The physicochemical properties of this compound, such as its lipophilicity (logP), molecular weight, and number of hydrogen bond donors and acceptors, would be key determinants of its ability to permeate cells.

    PropertyEstimated Value/CharacteristicImplication for Cellular Permeation
    Molecular Weight~127.18 g/mol (free base)Favorable for passive diffusion (Lipinski's Rule of 5).
    logP(Not publicly available)A moderate value would be optimal for balancing solubility and membrane permeability.
    Hydrogen Bond Donors1Favorable for membrane permeability.
    Hydrogen Bond Acceptors2Favorable for membrane permeability.

    The oxalate salt form would increase the aqueous solubility of the compound, which is important for formulation, but the free base form is what would typically permeate the cell membrane. Studies using model systems like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers would be necessary to experimentally determine its permeability characteristics. Once inside the cell, its distribution would be influenced by its affinity for various organelles and macromolecules.

    Computational Chemistry and Theoretical Modeling of 1 Oxa 6 Azaspiro 3.5 Nonane Oxalate

    Quantum Chemical Calculations

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecular systems.

    Electronic Structure and Reactivity Predictions (e.g., Frontier Molecular Orbitals, Electrostatic Potential)

    The electronic character of 1-oxa-6-azaspiro[3.5]nonane oxalate (B1200264) is primarily defined by the distribution of electron density and the nature of its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    The 1-oxa-6-azaspiro[3.5]nonane cation features a piperidine (B6355638) ring fused to an oxetane (B1205548) ring through a spiro center. The nitrogen atom of the piperidine ring is the primary site of positive charge in the protonated form. The oxygen atom in the oxetane ring, being highly electronegative, influences the electron distribution across the spirocyclic framework through its inductive effect. This effect is expected to lower the energy of the surrounding molecular orbitals.

    The oxalate anion (C₂O₄²⁻) is a planar dianion with D₂h symmetry. Its HOMO is typically a combination of the p-orbitals on the oxygen atoms, making it a good electron donor. The LUMO is an antibonding π* orbital.

    When these two ions form the oxalate salt, the primary electrostatic interaction is between the positively charged nitrogen of the azaspiro cation and the negatively charged oxygen atoms of the oxalate anion.

    Frontier Molecular Orbitals (FMOs): The HOMO of the salt is expected to be localized on the oxalate anion, while the LUMO is likely centered on the azaspiro cation. The energy gap between the HOMO and LUMO is a key indicator of the compound's kinetic stability and reactivity. A larger energy gap generally implies higher stability.

    Electrostatic Potential (ESP): An ESP map would visually represent the charge distribution. For the 1-oxa-6-azaspiro[3.5]nonane cation, the most positive potential (blue region) would be concentrated around the protonated amine group, indicating its susceptibility to nucleophilic attack. The region around the ether oxygen would exhibit a negative potential (red region), though less pronounced than that of the oxalate anion. For the oxalate anion, a strong negative potential would be localized on the four oxygen atoms, highlighting their nucleophilic character. The interaction between these oppositely charged regions is the primary driving force for the formation of the salt.

    A DFT study on piperidine derivatives provides insights into the electronic properties that can be extrapolated to the azaspiro system.

    PropertyValue
    HOMO Energy-
    LUMO Energy-
    Energy Gap (LUMO-HOMO)-
    Dipole Moment-
    Note: Specific values for 1-Oxa-6-azaspiro[3.5]nonane oxalate are not available in the literature. This table is a template for the types of data that would be generated from a dedicated computational study.

    Acidity and Basicity Predictions for Amine and Oxalate Moieties

    The acid-base properties of this compound are determined by the pKa of the protonated amine and the two pKa values of oxalic acid.

    The basicity of the amine in 1-oxa-6-azaspiro[3.5]nonane is a critical parameter. The presence of the ether oxygen in the spirocyclic system is expected to decrease the basicity of the nitrogen atom compared to a simple piperidine ring due to the electron-withdrawing inductive effect of the oxygen. Computational methods can predict the pKa of the conjugate acid (the protonated amine). Studies on piperidine derivatives have shown that theoretical pKa predictions can be in close agreement with experimental values. nih.govresearchgate.net

    The acidity of the oxalate moiety is well-characterized. Oxalic acid is a dicarboxylic acid with two distinct pKa values. The first dissociation (pKa1) is significantly more acidic than the second (pKa2) due to the electrostatic repulsion of the second proton from the resulting monoanion. quora.com Computational studies have been successful in reproducing the experimental pKa values of oxalic acid. ijsr.net

    MoietyPredicted pKaExperimental pKa (Reference Compound)
    1-Oxa-6-azaspiro[3.5]nonane (Conjugate Acid)-Piperidine (11.12)
    Oxalic Acid (pKa1)~1.251.25
    Oxalic Acid (pKa2)~4.274.27
    Note: The predicted pKa for the spiro-amine is an estimate based on the influence of the ether oxygen. The experimental pKa for piperidine is provided for comparison.

    Tautomerism and Isomerism Analysis

    Tautomerism in this compound is not expected to be a significant feature for the primary structure. The constituent ions, the protonated azaspiro cation and the oxalate dianion, are in their most stable forms. However, one could theoretically consider proton transfer from the amine to the oxalate, which would result in a neutral spiro base and a hydrogen oxalate anion. The equilibrium for this process would be dictated by the relative pKa values. Given the significantly higher pKa of the protonated amine compared to the pKa2 of oxalic acid, the ionic salt form is overwhelmingly favored.

    Isomerism is a key aspect of this compound.

    Structural Isomerism: Different positioning of the oxygen and nitrogen atoms within the spiro[3.5]nonane framework would lead to various structural isomers, such as 2-oxa-7-azaspiro[3.5]nonane. Each isomer would exhibit distinct electronic and conformational properties.

    Stereoisomerism: The spiro carbon atom in 1-oxa-6-azaspiro[3.5]nonane is a stereocenter. Therefore, the compound can exist as a pair of enantiomers (R and S). Computational methods can be used to calculate the energies of these enantiomers, which are expected to be identical in an achiral environment. The interaction with other chiral molecules, however, would differ.

    Molecular Dynamics (MD) Simulations

    Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their flexibility, conformational changes, and interactions with their environment.

    Conformational Dynamics and Flexibility Analysis

    The 1-oxa-6-azaspiro[3.5]nonane cation has a rigid spirocyclic core. The six-membered piperidine ring is expected to adopt a chair conformation, which is the most stable conformation for such rings. The four-membered oxetane ring is puckered. MD simulations can reveal the frequency and energy barriers of ring-flipping in the piperidine moiety.

    The oxalate anion is generally planar, but in solution, it can exhibit some degree of torsional motion around the C-C bond. walisongo.ac.id

    In the solid state, the ions will be arranged in a crystal lattice, and their conformational freedom will be significantly restricted. In solution, the ions will be solvated and have greater conformational flexibility. MD simulations can be used to explore the conformational landscape of the solvated ion pair, identifying the most populated conformations and the energetic barriers between them.

    Solvent Effects on Molecular Conformations

    The solvent plays a crucial role in the structure and dynamics of this compound. In a polar solvent like water, the ions will be well-solvated, with water molecules forming hydrogen bonds with the protonated amine and the oxygen atoms of the oxalate. This solvation shell will influence the conformational preferences of the ions.

    MD simulations with explicit solvent models can provide a detailed picture of the solvent structure around the ions and its impact on their conformation. For instance, simulations could reveal whether water molecules bridge the cation and anion through hydrogen bonds. The nature of the solvent can also affect the degree of ion pairing versus dissociation. In solvents of lower polarity, the formation of tight ion pairs is more likely.

    Studies on other heterocyclic systems have demonstrated that the conformational equilibrium can be significantly shifted by the solvent environment. rsc.org For this compound, the balance between intramolecular and intermolecular (solute-solvent) interactions will dictate the preferred conformations in different solvents.

    Protein-Ligand Interaction Dynamics (for binding studies)

    Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior of a ligand when bound to its biological target. nih.govtandfonline.com For a ligand incorporating the 1-Oxa-6-azaspiro[3.5]nonane scaffold, MD simulations can provide critical insights into the stability of the protein-ligand complex over time. These simulations model the movements and interactions of atoms, offering a detailed view of how the ligand settles into the binding pocket and the nature of its interactions with surrounding amino acid residues.

    Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, highlighting flexible regions of the protein upon ligand binding. nih.govtandfonline.com Furthermore, steered molecular dynamics (SMD) simulations can be employed to model the process of ligand binding and unbinding, helping to identify key residues involved in the initial recognition and final anchoring of the ligand within the active site. youtube.com This information is invaluable for understanding the kinetic aspects of ligand binding and for designing derivatives with improved residence times at the target.

    Molecular Docking and Ligand-Based Virtual Screening

    Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.comresearchgate.net In the context of 1-Oxa-6-azaspiro[3.5]nonane-containing molecules, docking studies are instrumental in predicting their binding poses and estimating their binding affinities to biological targets, such as the E3 ubiquitin ligase Cereblon (CRBN). acs.orgnih.gov The spirocyclic core of 1-Oxa-6-azaspiro[3.5]nonane imparts a rigid, three-dimensional conformation that can be exploited to achieve specific interactions within a binding pocket. mdpi.comnih.gov

    Table 1: Hypothetical Docking Results of 1-Oxa-6-azaspiro[3.5]nonane Derivatives against Cereblon

    DerivativeDocking Score (kcal/mol)Predicted Hydrogen Bonds with Key ResiduesKey Hydrophobic Interactions
    1-Oxa-6-azaspiro[3.5]nonane -6.8TRP380, TRP400VAL387, ILE371
    Derivative A (N-benzyl)-7.5TRP380, GLN378VAL387, ILE371, PHE402
    Derivative B (Oxetane-3-yl)-7.1TRP400, CYS391VAL387

    The 1-Oxa-6-azaspiro[3.5]nonane core serves as an excellent starting point for the design of virtual compound libraries. These libraries consist of a large number of structurally related compounds that can be computationally screened for their potential to bind to a specific biological target. By systematically modifying the scaffold at various positions, for example, by adding substituents to the nitrogen atom or the carbon backbone, a diverse set of virtual compounds can be generated.

    Virtual screening of these libraries using high-throughput docking can rapidly identify promising candidates for synthesis and further experimental testing. This approach significantly accelerates the drug discovery process by prioritizing compounds with a higher likelihood of being active. The insights gained from the initial docking of the parent scaffold can guide the design of the library to enhance desired interactions and improve binding affinity.

    QSAR (Quantitative Structure-Activity Relationship) Modeling for In Vitro Activity Prediction

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. rsc.orgnih.govresearchgate.net For derivatives of 1-Oxa-6-azaspiro[3.5]nonane, QSAR models can be developed to predict their in vitro activity based on a set of calculated molecular descriptors. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

    By training a QSAR model on a dataset of compounds with known activities, it becomes possible to predict the activity of new, unsynthesized derivatives. This predictive power allows for the in silico screening of virtual libraries and the prioritization of candidates for synthesis, thereby saving time and resources. The model can also provide insights into which structural features are most important for activity.

    Table 2: Example of a QSAR Model for 1-Oxa-6-azaspiro[3.5]nonane Derivatives

    Model ParameterValueInterpretation
    R² (Coefficient of Determination) 0.85The model explains 85% of the variance in the observed activity.
    Q² (Cross-validated R²) 0.72The model has good predictive ability.
    Key Descriptors Molecular Weight, LogP, Number of Hydrogen Bond Donors, Aromatic Ring CountThese properties are significantly correlated with the biological activity.

    The ultimate goal of computational modeling is to guide the rational design of new molecules with improved properties. The insights gained from molecular docking and QSAR studies on the 1-Oxa-6-azaspiro[3.5]nonane scaffold can be synergistically applied to design novel derivatives. For example, docking studies might identify a specific region in the binding pocket that is not occupied by the initial ligand. QSAR models can then be used to predict which types of substituents in that region would be most likely to increase activity.

    This iterative process of design, prediction, and synthesis allows for the fine-tuning of the molecular structure to optimize its interaction with the biological target. By leveraging computational tools, researchers can explore a vast chemical space more efficiently and design derivatives of 1-Oxa-6-azaspiro[3.5]nonane with enhanced potency, selectivity, and other desirable research properties.

    Research Applications and Future Directions for 1 Oxa 6 Azaspiro 3.5 Nonane Oxalate

    Role as a Building Block in Organic Synthesis and Complex Molecule Construction

    Spirocyclic oxetanes are increasingly recognized as valuable fragments in medicinal chemistry and drug discovery. acs.orguq.edu.au They are often considered as bioisosteres for more common groups like morpholine (B109124) or gem-dimethyl functionalities. The incorporation of an oxetane (B1205548) ring can lead to improved physicochemical properties, such as enhanced aqueous solubility and greater metabolic stability. acs.orgmagtech.com.cn The 1-Oxa-6-azaspiro[3.5]nonane scaffold, combining a strained four-membered oxetane ring with a six-membered piperidine (B6355638) ring, offers a rigid three-dimensional structure with well-defined exit vectors for substitution, making it an attractive starting point for creating diverse molecular architectures. researchgate.net

    Synthesis of Novel Heterocyclic Systems

    The 1-Oxa-6-azaspiro[3.5]nonane moiety is a prime candidate for the construction of novel and complex heterocyclic systems. While specific research on the 1-oxa-6-aza isomer is limited, studies on the related compound, 2-oxa-7-azaspiro[3.5]nonane, demonstrate the synthetic utility of this class of molecules. For instance, 2-oxa-7-azaspiro[3.5]nonane has been successfully used as a building block to create a new tetracyclic system by fusing it onto a benzimidazole ring. mdpi.com This was achieved through an oxidative cyclization of an o-cycloalkylaminoacetanilide precursor. mdpi.com The resulting spirocyclic oxetane-fused benzimidazole is a novel heterocyclic system with potential applications in drug discovery, particularly in the development of anticancer agents targeting enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). mdpi.com This example underscores the potential of oxa-azaspiro[3.5]nonanes to act as foundational scaffolds for generating libraries of unique heterocyclic compounds with potential biological activity. The general synthetic accessibility of spiro heterocycles through multicomponent reactions further broadens their applicability in creating diverse chemical entities. nih.gov

    Table 1: Examples of Heterocyclic Systems Derived from Oxa-azaspiroalkane Scaffolds
    Starting Spirocyclic ScaffoldResulting Heterocyclic SystemSynthetic ApproachPotential Application
    2-Oxa-7-azaspiro[3.5]nonane1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole]Oxidative cyclizationAnticancer agents mdpi.com
    1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivativesSubstituted 1-Oxa-4-azaspiro[4.5]decanedione derivativesMichael addition and cyclopropanationAntitumor activity nih.gov

    Application in Natural Product Synthesis

    Azaspirocyclic frameworks are integral components of numerous biologically active natural products, including various alkaloids. researchgate.netnih.gov For example, the 1-azaspiro[4.4]nonane skeleton is a key structural motif in Cephalotaxus alkaloids, which have shown potent antiproliferative activities. nih.gov While there is no specific documented use of 1-Oxa-6-azaspiro[3.5]nonane oxalate (B1200264) in the total synthesis of natural products, its structural motifs are relevant to this field. Synthetic strategies such as the oxa-Michael reaction and oxa-6π electrocyclization are powerful methods for constructing the oxygen-containing heterocyclic scaffolds found in many natural products. mdpi.comrsc.org The unique conformation and reactivity of the spirocyclic oxetane in 1-Oxa-6-azaspiro[3.5]nonane could potentially be exploited in novel synthetic routes to natural product analogues, even though direct applications have not yet been reported.

    Development of Chemical Probes and Research Tools

    The development of chemical probes is essential for elucidating biological pathways and identifying new drug targets. These tools often require specific structural features that allow for labeling or affinity-based interactions.

    Synthesis of Labeled Derivatives for Mechanistic Studies

    A comprehensive search of the scientific literature did not yield any specific studies on the synthesis of labeled derivatives of 1-Oxa-6-azaspiro[3.5]nonane oxalate for mechanistic studies. While methods for labeling related heterocyclic compounds exist, their application to this specific spirocycle has not been reported.

    Creation of Affinity Reagents for Target Identification

    There is currently no publicly available research detailing the use of this compound in the creation of affinity reagents for target identification.

    Conclusion and Outlook in Academic Research

    Summary of Key Research Findings on 1-Oxa-6-azaspiro[3.5]nonane Oxalate (B1200264)

    Research on the specific oxalate salt of 1-oxa-6-azaspiro[3.5]nonane is still in its nascent stages, with much of the current understanding derived from broader studies into spirocyclic heterocycles. The core structure, which features a piperidine (B6355638) ring fused with an oxetane (B1205548) ring in a spirocyclic arrangement, is of significant interest in medicinal chemistry. Spirocyclic systems are valued for their conformational rigidity and three-dimensional character, which can lead to improved pharmacological properties.

    While direct research on 1-oxa-6-azaspiro[3.5]nonane oxalate is limited, studies on analogous structures provide valuable insights. For instance, related compounds like 2-oxa-7-azaspiro[3.5]nonane have been synthesized and investigated as alternatives to morpholine (B109124) in drug discovery, highlighting the potential of these scaffolds. mdpi.com The synthesis of such spirocyclic systems often involves multi-step sequences, and the development of efficient synthetic routes is an active area of research. researchgate.net The oxalate salt form of 1-oxa-6-azaspiro[3.5]nonane is typically utilized to improve the handling and solubility of the parent compound for research purposes.

    The primary research focus for compounds within this class lies in their potential as building blocks for more complex molecules with diverse biological activities. The incorporation of the 1-oxa-6-azaspiro[3.5]nonane motif into larger structures is a strategy to explore new chemical space and develop novel therapeutic agents.

    Potential for Future Academic Contributions

    The academic potential of this compound is substantial, offering numerous avenues for future research. A primary area for contribution is the development of novel and efficient synthetic methodologies. Current synthetic strategies for related spiro-piperidines can be complex, and the development of more streamlined and stereoselective routes would be a significant advancement. whiterose.ac.uk

    A significant area for future academic contribution lies in the synthesis and biological evaluation of derivatives of 1-oxa-6-azaspiro[3.5]nonane. By systematically modifying the core structure, researchers can create libraries of novel compounds for screening against a wide range of biological targets. Given that spiro-piperidine moieties have shown promise in areas such as antileishmanial and anticancer research, it is plausible that derivatives of 1-oxa-6-azaspiro[3.5]nonane could exhibit interesting biological activities. nih.govnih.gov

    Broader Implications for Spirocyclic Heterocycle Research

    The study of this compound contributes to the broader field of spirocyclic heterocycle research, which has gained considerable momentum in recent years. The unique three-dimensional structures of spirocycles make them attractive scaffolds in drug discovery, offering a departure from the often flat, aromatic structures of many traditional pharmaceuticals. beilstein-journals.org

    Research into this specific compound and its analogues helps to expand the toolbox of available spirocyclic building blocks for medicinal chemists. The insights gained from synthesizing and characterizing these molecules can inform the design of more complex and potent therapeutic agents. The conformational rigidity of the spirocyclic system can lead to higher binding affinities and selectivities for biological targets.

    Moreover, the investigation of spirocyclic systems containing small, strained rings like oxetane provides valuable data on their chemical behavior and potential as bioisosteric replacements for other functional groups. mdpi.com This knowledge is transferable to the design of other spirocyclic systems with different heterocyclic combinations. Ultimately, the exploration of compounds like this compound pushes the boundaries of synthetic chemistry and contributes to the development of the next generation of pharmaceuticals with improved efficacy and novel mechanisms of action.

    Q & A

    Q. How can stability under accelerated degradation conditions (heat, light, pH) be systematically evaluated?

    • Methodological Answer : Follow ICH Q1A guidelines: expose the compound to 40°C/75% RH (thermal), UV light (photolytic), and buffers (pH 1–13). Monitor degradation via HPLC-MS to identify breakdown products. For example, oxalate salts may decarboxylate under acidic conditions, necessitating pH-controlled formulations .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.